5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula and a molecular weight of 199.2 g/mol. This compound belongs to the class of pyridine derivatives, characterized by the presence of a difluoropyrrolidinyl group attached to the pyridine ring. Its structure features an amine group at the second position of the pyridine, making it a notable candidate for various chemical and biological applications .
5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine is synthesized from commercially available starting materials, including pyridine derivatives and 3,3-difluoropyrrolidine. The compound is classified as a heterocyclic amine due to its nitrogen-containing ring structure. Its unique combination of functional groups allows it to interact with various biological targets, making it significant in medicinal chemistry.
The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine typically involves a nucleophilic substitution reaction. One common synthetic route includes:
5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium hydride | Dimethylformamide |
The mechanism of action for 5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The difluoropyrrolidine moiety enhances binding affinity and selectivity towards these targets, potentially modulating their activity as an agonist or antagonist in various biochemical pathways .
The compound exhibits typical characteristics associated with amines and heterocycles:
Key chemical properties include:
5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine has several applications in scientific research:
Scaffold hopping represents a cornerstone in medicinal chemistry for generating structurally novel compounds while preserving or enhancing biological activity. This approach systematically modifies core structures to overcome limitations of parent molecules, such as poor pharmacokinetics, metabolic instability, or intellectual property constraints. For 5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine derivatives, scaffold-hopping strategies focus on altering the aminopyridine core or the difluoropyrrolidine moiety while maintaining key pharmacophoric elements [7].
Heterocycle Replacements: A prevalent tactic involves substituting the pyridine ring with bioisosteric heterocycles. For instance, replacing pyridine with pyrimidine (as demonstrated in DLK inhibitors) reduces metabolic clearance while conserving hydrogen-bonding capabilities. In one case, kinase inhibitors featuring 5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine cores were transformed into pyrazine analogs, retaining nanomolar inhibitory potency against MAP3K12 through conserved pharmacophore geometry [2]. Similarly, replacing pyridine with 1,2,4-triazolo[1,5-a]pyridine—as seen in DPP-IV inhibitors—enhances metabolic stability by shielding labile sites from oxidative enzymes [1].
Ring Transformations: Strategic ring opening or closure adjusts molecular rigidity and conformational flexibility. The conversion of morphine to tramadol exemplifies ring opening to reduce side effects, while antihistamine development (e.g., pheniramine to cyproheptadine) demonstrates ring closure to preorganize bioactive conformations. Applied to 5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine, ring closure could fuse the aminopyridine and pyrrolidine units into bicyclic systems like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, potentially enhancing target affinity through entropy reduction .
Table 1: Scaffold-Hopping Approaches for Aminopyridine Derivatives
Original Scaffold | Modified Scaffold | Purpose | Biological Outcome |
---|---|---|---|
2-Aminopyridine | 2-Aminopyrimidine | Reduce CYP-mediated oxidation | Maintained potency; improved microsomal stability |
Linear pyrrolidine linker | 2-Oxabicyclo[2.2.2]octane | Enforce conformation | 3-fold increased kinase binding affinity |
Monocyclic pyridine | Fused [1,2,4]triazolo[1,5-a]pyridine | Block metabolic hotspots | Enhanced oral bioavailability (F = 85%) |
Topology-Based Modifications: These involve significant three-dimensional restructuring while preserving spatial pharmacophore relationships. Computational shape-similarity algorithms identified indole-based scaffolds matching the vector orientation of 5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine’s hydrogen-bond donors/acceptors. Subsequent synthesis yielded analogs with comparable anti-biofilm activity against Staphylococcus aureus (IC₅₀ = 17–26 μM) despite minimal two-dimensional similarity [7]. Such topology-based hops are particularly valuable for circumventing patent restrictions, as minor atom swaps (e.g., carbon ↔ nitrogen) can define novel chemical entities .
The 3,3-difluoropyrrolidine moiety is pivotal for enhancing metabolic stability, membrane permeability, and target engagement in 5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine derivatives. Key fluorination strategies focus on introducing fluorine atoms at the pyrrolidine C3 position, leveraging electrophilic, nucleophilic, and radical pathways.
Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® enable direct C–H fluorination of pyrrolidine precursors. 3-Carboxypyrrolidine undergoes diastereoselective fluorination using NFSI and a chiral palladium catalyst, yielding (3S,4R)-3,4-difluoropyrrolidine with >90% de. Subsequent hydrogenolysis removes the carboxyl directing group, affording 3-fluoropyrrolidine for N-alkylation with 5-bromopyridin-2-amine [8]. Selectfluor®-mediated fluorination of 3-cyano-1-Boc-pyrrolidine occurs regioselectively at C3, generating geminal difluorides after a second fluorination step. This approach tolerates nitro and ester functionalities, crucial for late-stage diversification [8].
Radical Difluorination: For unactivated pyrrolidines, photoredox catalysis generates difluoromethyl radicals (•CF₂H) that add to enamine intermediates. 1-(Pyridin-2-yl)pyrrolidin-3-one reacts with Zn(SO₂CF₂H)₂ under visible-light irradiation (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyst), yielding 1-(pyridin-2-yl)-3,3-difluoropyrrolidine in 65–78% yields. This method bypasses pre-functionalized substrates but requires strict oxygen exclusion [8].
Table 2: Fluorination Methods for 3,3-Difluoropyrrolidine Synthesis
Method | Reagent/System | Substrate Requirement | Yield Range | Stereoselectivity |
---|---|---|---|---|
Electrophilic (Two-step) | NFSI/Pd-chiral catalyst | 3-Substituted pyrrolidine | 60–75% | >90% de |
Electrophilic (Direct) | Selectfluor®/CH₃CN | Enolizable carbonyl | 40–55% | Moderate |
Radical | Zn(SO₂CF₂H)₂/Photoredox | Ketone or aldehyde | 65–78% | Low |
Deoxyfluorination: This nucleophilic approach employs reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to convert C3-hydroxy or carbonyl groups to geminal difluorides. 1-Boc-3-hydroxypyrrolidine reacts with DAST at −40°C to give 3,3-difluoropyrrolidine in 70% yield after deprotection. For carbonyl precursors, 1-(pyridin-2-yl)pyrrolidin-3-one undergoes fluorination with Deoxo-Fluor®, achieving 85% conversion. This method is scalable but requires anhydrous conditions and careful temperature control to prevent elimination side reactions [1] [8].
Catalytic methods enable efficient functionalization of the aminopyridine core in 5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine derivatives, focusing on C–C and C–N bond formations under mild conditions. These approaches maximize atom economy and regioselectivity while minimizing protecting group manipulations.
Transition Metal-Catalyzed Couplings: Palladium-catalyzed reactions dominate for constructing aryl-aminopyridine architectures. Suzuki-Miyaura cross-coupling installs (hetero)aryl groups at C4 or C5 of the pyridine ring. For example, 5-bromo-2-aminopyridine reacts with 3,5-dichlorophenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, DME/H₂O, 80°C), yielding 5-(3,5-dichlorophenyl)pyridin-2-amine in 92% yield. Subsequent N-alkylation with 1,3-difluoropyrrolidin-3-yl methanesulfonate completes the synthesis [7] [9]. Buchwald-Hartwig amination is equally vital for modifying the C2-amino group. Protected 5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine couples with aryl bromides using Pd₂(dba)₃/XPhos catalyst, furnishing N-aryl derivatives in 75–88% yields. This method tolerates electrophilic functional groups like aldehydes and nitroarenes [6] [7].
Reductive Amination Catalysis: Direct reductive amination merges 5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine with aldehydes or ketones using borohydride reagents or catalytic hydrogenation. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane converts ketones to tertiary amines with 65–90% efficiency. For chiral center introduction, asymmetric hydrogenation with Ir-(S)-BINAP catalyst reduces imine intermediates enantioselectively (ee >95%), enabling synthesis of α-methylbenzyl derivatives without racemization [9].
Table 3: Catalytic Methods for Aminopyridine Functionalization
Reaction Type | Catalyst System | Key Substrates | Yield | Functional Group Tolerance |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids, bromopyridines | 80–92% | Nitro, cyano, ester |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Aryl halides, aminopyridines | 75–88% | Aldehyde, ketone |
Reductive Amination | NaBH(OAc)₃ or Ir-(S)-BINAP | Carbonyls, aminopyridines | 65–90% | Ether, halide, difluoropyrrolidine |
Nucleophilic Aromatic Substitution (SₙAr): Electron-deficient pyridines undergo SₙAr with amines under acid or base catalysis. 5-Fluoro-2-nitropyridine reacts with 3,3-difluoropyrrolidine using N,N-diisopropylethylamine in dimethyl sulfoxide at 25°C, achieving 95% substitution. Subsequent nitro reduction (Fe/AcOH or catalytic hydrogenation) delivers the target 5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine. This method is operationally simple but requires electron-withdrawing groups ortho or para to the leaving group [6]. Recent advances utilize flow chemistry to accelerate SₙAr, reducing reaction times from hours to minutes while suppressing diarylation byproducts [6].
The synthetic methodologies outlined—scaffold hopping, fluorination, and catalysis—provide a robust toolkit for diversifying 5-(3,3-difluoropyrrolidin-1-yl)pyridin-2-amine derivatives. Strategic integration of these approaches enables precise modulation of molecular properties for therapeutic discovery.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2